2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Description
2-Methyl-2,6-diazaspiro[3.3]heptane;oxalic acid is a chemical compound featuring a unique spirocyclic core. Spirocycles are bicyclic structures where the two rings are connected by a single, shared atom. This structural motif imparts a distinct three-dimensional geometry, a significant departure from the often flat, aromatic structures prevalent in many drug molecules. The oxalic acid component forms a salt with the basic nitrogen atoms of the diazaspiro[3.3]heptane core, enhancing its stability and ease of handling, which is a common practice in pharmaceutical chemistry.
Spirocyclic amine scaffolds are of paramount importance in modern organic synthesis and molecular design due to their inherent three-dimensionality and conformational rigidity. enamine.netbldpharm.com The move away from planar, two-dimensional molecules, often referred to as "escaping flatland," is a key trend in drug discovery. bldpharm.com Molecules with a higher fraction of sp³-hybridized carbon atoms, like those in spirocyclic systems, tend to exhibit improved physicochemical properties, such as increased solubility and better metabolic stability, which are crucial for a drug candidate's success. tandfonline.com
The rigid nature of spirocyclic scaffolds helps to lock the conformation of a molecule. tandfonline.com This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target, potentially resulting in higher potency and selectivity. enamine.net The introduction of a spirocyclic element can optimize the orientation of functional groups in a controlled manner, enhancing their interactions with protein binding sites. bldpharm.comtandfonline.com Spirocyclic amines, in particular, are sought after as they can serve as bioisosteres for more common cyclic amines like piperazine (B1678402) and piperidine (B6355638), offering a novel way to explore chemical space while maintaining key pharmacophoric features. nih.govuniv.kiev.ua
The 2,6-diazaspiro[3.3]heptane core is characterized by two azetidine (B1206935) rings fused at a central quaternary carbon atom. nih.gov This arrangement results in a compact and rigid structure. The conformational rigidity of this scaffold is a key attribute, limiting the number of accessible low-energy conformations. researchgate.net This structural constraint is highly desirable in drug design as it reduces the entropic penalty upon binding to a target protein.
The specific geometry of the diazaspiro[3.3]heptane core places the two nitrogen atoms in defined spatial orientations. This predictable vectorization is advantageous for designing molecules that can form specific hydrogen bonds or other interactions within a protein's active site. uniba.it Furthermore, this scaffold can serve as a structural surrogate for piperazine, offering a different spatial arrangement of the nitrogen atoms and potentially leading to altered biological activity or improved pharmacokinetic properties. nih.govacs.org
Research involving the 2-methyl-2,6-diazaspiro[3.3]heptane scaffold, often in its salt form for improved handling, is primarily focused on its application as a building block in medicinal chemistry. The presence of a methyl group on one of the nitrogen atoms provides a point of differentiation from the parent scaffold, allowing for the exploration of structure-activity relationships.
One major research trajectory involves the use of this scaffold in the synthesis of compound libraries for high-throughput screening. thieme-connect.de The two nitrogen atoms of the diazaspiro[3.3]heptane core can be functionalized with a wide variety of substituents, enabling the rapid generation of a diverse set of molecules. These libraries are then screened against various biological targets to identify potential new drug leads.
Another significant area of research is the incorporation of the 2-methyl-2,6-diazaspiro[3.3]heptane moiety into known pharmacologically active molecules to create novel analogs. mdpi.comnih.gov This strategy, known as scaffold hopping or bioisosteric replacement, aims to improve the properties of existing drugs, such as their potency, selectivity, or pharmacokinetic profile, or to develop new intellectual property. For instance, replacing a piperazine ring with a diazaspiro[3.3]heptane core can lead to compounds with different binding modes or reduced off-target effects. bldpharm.com
The 2,6-diazaspiro[3.3]heptane ring system was first reported in the scientific literature over six decades ago. thieme-connect.de For a considerable period, this scaffold remained relatively underexplored. However, with the growing emphasis on three-dimensional molecular architecture in drug discovery, there has been a resurgence of interest in this and other spirocyclic systems. tandfonline.com
A significant hurdle in the early exploration of diazaspiro[3.3]heptanes was the lack of efficient and scalable synthetic routes. nih.gov Early methods were often low-yielding and not amenable to the synthesis of a wide range of derivatives. More recently, a number of practical and high-yielding synthetic methods have been developed, including those based on reductive amination and cyclization strategies. thieme-connect.deresearchgate.net These advancements have made a variety of functionalized 2,6-diazaspiro[3.3]heptane building blocks more accessible to the broader chemical community. nih.govacs.org This increased availability has, in turn, fueled further research into the applications of this unique scaffold in medicinal chemistry and materials science.
Data Tables
Table 1: Chemical Properties of 2,6-Diazaspiro[3.3]heptane and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | 174-77-6 |
| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | C₆H₁₄Cl₂N₂ | Not specified | 1630082-57-3 |
| 2,6-Diazaspiro[3.3]heptane;oxalic acid | C₇H₁₂N₂O₄ | 188.183 | 1374659-01-4 |
Data sourced from PubChem and commercial supplier information. nih.govchemshuttle.comsigmaaldrich.com
Table 2: Selected Research Applications of the Diazaspiro[3.3]heptane Scaffold
| Application Area | Brief Description | Key Findings |
| Piperazine Bioisostere | Replacement of the piperazine moiety in biologically active compounds with the 2,6-diazaspiro[3.3]heptane core. | Can lead to compounds with retained or altered biological activity, potentially with improved physicochemical properties or novel intellectual property. bldpharm.comnih.govmdpi.comnih.gov |
| Drug Discovery Building Block | Used as a starting material for the synthesis of diverse libraries of compounds for screening against various biological targets. | The development of scalable synthetic routes has made this scaffold more accessible for library synthesis. nih.govacs.orgthieme-connect.deresearchgate.net |
| Ligand Development | Incorporation into ligands for specific protein targets, such as G-protein coupled receptors and enzymes. | The rigid nature of the scaffold helps in the design of selective ligands by pre-organizing key binding elements. mdpi.comnih.gov |
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12N2.C2H2O4/c2*1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h2*7H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNZDMOIBYOVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CNC2.CN1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2,6 Diazaspiro 3.3 Heptane;oxalic Acid and Its Precursors
Strategies for the Construction of the 2,6-Diazaspiro[3.3]heptane Ring System
The unique architecture of the 2,6-diazaspiro[3.3]heptane core, featuring a central quaternary carbon atom flanked by two azetidine (B1206935) rings, necessitates specialized synthetic approaches. The following sections detail diverse methods developed for the efficient construction of this valuable heterocyclic system.
Reductive Amination Approaches to Diazaspiro[3.3]heptane Precursors
Reductive amination is a cornerstone in amine synthesis and has been effectively applied to the preparation of 2,6-diazaspiro[3.3]heptane derivatives. This methodology typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes commences with a readily accessible aldehyde precursor, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. thieme-connect.de The reductive alkylation of this aldehyde with various primary amines or anilines proceeds efficiently. The initial formation of an iminium ion, often facilitated by an acid catalyst like acetic acid, is followed by reduction with a hydride reagent such as sodium triacetoxyborohydride (B8407120) to yield the secondary amine precursors. thieme-connect.de Subsequent cyclization of these precursors, typically under basic conditions using a strong base like potassium tert-butoxide in a solvent such as tetrahydrofuran (B95107) (THF), affords the desired 2,6-diazaspiro[3.3]heptane ring system in good yields. thieme-connect.de
For alkyl amines, a stepwise reductive amination protocol has proven effective. This involves the initial formation of the imine in a toluene-methanol mixture, followed by removal of the solvents to drive the equilibrium towards the imine. The isolated or in situ generated imine is then reduced with a milder reducing agent like sodium borohydride (B1222165) in methanol, leading to excellent yields of the amine precursor. thieme-connect.de
| Amine Type | Imination Conditions | Reducing Agent | Cyclization Conditions |
|---|---|---|---|
| Anilines | Dichloroethane, Acetic Acid | Sodium Triacetoxyborohydride | Potassium tert-Butoxide, THF |
| Alkyl amines | Toluene-Methanol | Sodium Borohydride | DMF-Water (8:2), 110 °C |
Cycloaddition Reactions in the Formation of Spirocyclic Azetidines
Cycloaddition reactions provide a powerful and convergent approach to the synthesis of cyclic systems, including the azetidine rings present in diazaspiro[3.3]heptanes. The [2+2] cycloaddition, in particular, has been utilized for the construction of the spirocyclic azetidine core.
While direct [2+2] cycloaddition to form the complete 2,6-diazaspiro[3.3]heptane skeleton in a single step is less common, the formation of a single azetidine ring which is then elaborated into the spirocycle is a viable strategy. For instance, the reaction of an imine with an alkene under photochemical conditions, known as the aza Paternò-Büchi reaction, can yield an azetidine. However, this method often requires specific chromophores for successful execution.
A more general approach involves the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted azetidine-derived olefin. This strategy has been employed in the synthesis of related 2-azaspiro[3.3]heptane systems, which can be precursors to the diaza-analogs.
Multi-Component Reactions Towards Spirocyclic Amine Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for generating diverse molecular scaffolds.
The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. By carefully selecting bifunctional starting materials, complex heterocyclic scaffolds, including spirocyclic systems, can be constructed. For example, the use of a cyclic amino acid, a cyclic ketone, and an isocyanide can lead to the formation of spirocyclic peptidomimetics. Subsequent chemical transformations of the Ugi product can then yield polycyclic spiro-amines. While direct synthesis of 2,6-diazaspiro[3.3]heptane via an Ugi reaction is not explicitly detailed, the principles of this methodology offer a potential pathway to this scaffold.
The Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, also presents opportunities for the synthesis of complex cyclic structures through post-reaction modifications.
Routes Involving Titanacyclobutane Intermediates for Azaspiro[3.n]alkanes
A modern and versatile strategy for constructing all-carbon quaternary centers, a key feature of spirocycles, involves the use of titanacyclobutane intermediates. This methodology has been successfully applied to the synthesis of various azaspiro[3.n]alkanes.
The process begins with the generation of a titanacyclobutane from a ketone or alkene. Halogenation of this organotitanium intermediate produces a functionalized alkyl dihalide. This dihalide can then be reacted with a primary amine to construct the azetidine ring. This approach allows for a modular assembly of 3-substituted azetidines and related spirocyclic congeners.
For the synthesis of 2,6-diazaspiro[3.3]heptane derivatives, this strategy can be envisioned starting from a suitably protected azetidin-3-one. Reaction with a titanium methylidene species would generate a titanacyclobutane, which upon halogenation and subsequent reaction with another amine, could lead to the formation of the second azetidine ring, thus completing the spirocyclic core.
Application of Hypervalent Iodine Reagents in Spirocyclization
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, capable of mediating a variety of oxidative transformations, including spirocyclization reactions. These reagents are attractive due to their mild reaction conditions and environmentally benign nature compared to many heavy metal oxidants.
The spirocyclization is typically achieved through the oxidative dearomatization of a phenolic or anilidic substrate. For amine-containing substrates, an intramolecular carbon-nitrogen bond formation can be induced by a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA).
While direct application to the synthesis of 2,6-diazaspiro[3.3]heptane is not extensively documented, the principle can be applied to the cyclization of a precursor containing two appropriately positioned amino groups and a central carbon that can be oxidized to facilitate the double ring closure. Iodoarenes can also be used in catalytic amounts in the presence of a terminal oxidant, making the process more atom-economical.
Synthesis and Isolation of 2-Methyl-2,6-Diazaspiro[3.3]heptane;Oxalic Acid
The synthesis of the target compound, 2-methyl-2,6-diazaspiro[3.3]heptane, can be achieved through the N-methylation of the parent 2,6-diazaspiro[3.3]heptane or by incorporating the methyl group during the construction of the spirocyclic framework.
One plausible synthetic route involves the reaction of a suitable precursor, such as 3,3-bis(chloromethyl)oxetane, with methylamine. This reaction would lead to the formation of the 2-methyl-2,6-diazaspiro[3.3]heptane core. Alternatively, N-methylation of a pre-formed 2,6-diazaspiro[3.3]heptane, which may have protecting groups on one or both nitrogen atoms, can be accomplished using various methylating agents. Reductive amination using formaldehyde (B43269) in the presence of a reducing agent is a common and efficient method for the N-methylation of secondary amines.
Optimization of Reaction Conditions for Scalable Synthesis of the Oxalic Acid Salt
The scalable synthesis of the 2,6-diazaspiro[3.3]heptane core is a critical prerequisite. Research has established concise and scalable methods for producing the parent spirocycle, which can then be functionalized. nih.govresearchgate.net Once the methylated free base is obtained, its conversion to the oxalate (B1200264) salt must be optimized for large-scale production to ensure high yield, purity, and consistent crystalline form.
The optimization process typically involves screening several key parameters:
Solvent Selection: The ideal solvent should fully dissolve the free base while providing low solubility for the resulting oxalate salt, thereby maximizing recovery. Common solvents for this purpose include esters (e.g., ethyl acetate), ethers (e.g., MTBE), and alcohols (e.g., isopropanol) or mixtures thereof.
Temperature: Crystallization temperature significantly impacts crystal size and purity. A controlled cooling profile, as opposed to rapid crashing out of solution, often yields a more easily filtered and purer product. The addition of oxalic acid is frequently performed at room temperature (20-25°C). google.com
Stoichiometry and Addition Rate: The molar ratio of oxalic acid to the diamine is critical. While a 1:1 stoichiometry is expected, slight excesses of the acid may be trialed to drive the reaction to completion. The rate of addition of the acid (or a solution of it) can influence the onset of nucleation and the final particle size distribution.
Agitation and Crystallization Time: Proper mixing ensures homogeneity during salt formation. The system is then typically stirred for a set period to allow for complete crystallization before filtration.
An example of typical conditions for oxalate salt formation on a related compound is detailed in the table below.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Starting Material | Amine Free Base | Crude or partially purified product from the previous synthetic step. | google.com |
| Reagent | Oxalic Acid | Forms a stable, crystalline salt with the amine. | google.com |
| Solvent | Ethyl Acetate or Toluene | Good solubility for the free base, poor solubility for the oxalate salt. | google.com |
| Temperature | 20-30°C, followed by cooling | Controls the rate of crystallization and crystal morphology. | google.com |
| Duration | 1-3 hours | Allows for complete precipitation and crystal growth. | google.com |
| Isolation | Filtration and Drying | Standard procedure for collecting a solid product. | google.com |
Regioselective Methylation Strategies for the 2-Position
The core challenge in synthesizing 2-methyl-2,6-diazaspiro[3.3]heptane is achieving selective methylation at only one of the two equivalent secondary amine positions. Direct methylation of the parent diamine would likely result in a mixture of mono-methylated, di-methylated, and unreacted starting material, creating a difficult separation problem.
The most effective strategy to ensure regioselectivity is to use a protecting group. This involves a three-step sequence:
Mono-protection: One of the nitrogen atoms of 2,6-diazaspiro[3.3]heptane is protected with a suitable group, such as the tert-butoxycarbonyl (Boc) group. This reaction yields tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. nih.gov
Methylation: The remaining free secondary amine on the mono-protected intermediate is then methylated. This can be achieved using various methylating agents. A common and effective method is reductive amination, where the amine is reacted with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
Deprotection: The protecting group is removed to yield the final mono-methylated product. In the case of a Boc group, this is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). mdpi.com The use of TFA is often preferred over hydrochloric acid (HCl), as strong nucleophilic acids like HCl have been noted to cause ring-opening of the strained azetidine rings in some 2,6-diazaspiro[3.3]heptane derivatives. mdpi.com
This sequence ensures that methylation occurs exclusively at the desired position, leading to a clean synthesis of the 2-methyl derivative free base, which is then converted to its oxalate salt.
Preparation of Differentiated and Protected Derivatives of the Spirocyclic Amine
The preparation of asymmetrically substituted or mono-functionalized 2,6-diazaspiro[3.3]heptane derivatives hinges on the synthesis of differentially protected intermediates. The most common of these is the mono-Boc protected version, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
A concise and scalable synthesis for this key building block has been reported. nih.gov The general approach involves the cyclization of a precursor that already contains one protected nitrogen and reactive functionalities that can form the second azetidine ring. This mono-protected intermediate is invaluable as it allows for a wide range of selective chemical transformations on the free secondary amine. For example, it is the direct precursor for the regioselective methylation described above, but it can also be used in other reactions such as Pd-catalyzed aryl amination to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. nih.govresearchgate.net The availability of such well-defined, protected building blocks is fundamental to the efficient and controlled synthesis of complex molecules derived from the diazaspiro[3.3]heptane scaffold.
Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 2,6 Diazaspiro 3.3 Heptane;oxalic Acid
Spectroscopic Characterization Techniques for the Oxalic Acid Salt
A complete spectroscopic characterization is fundamental to understanding the molecular structure and bonding within 2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid. This would typically involve a multi-faceted approach utilizing several key techniques.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be critical for determining the precise connectivity of atoms within the molecule. Data from such analyses, including chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (like COSY and HMQC/HSQC), would confirm the spirocyclic structure and the position of the methyl group. However, specific NMR spectral data for this compound are not available.
Advanced Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would provide the exact mass of the molecular ion, confirming its elemental composition. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), would offer insights into the compound's structure and stability by identifying characteristic fragmentation pathways of the 2-methyl-2,6-diazaspiro[3.3]heptane cation. This crucial data remains unreported in available literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra would be expected to show characteristic vibrational modes for the N-H bonds of the secondary amine, the C-N bonds, the C-H bonds of the methyl and methylene (B1212753) groups, and the characteristic stretches of the oxalate (B1200264) counter-ion (C=O and C-O). Without experimental spectra, a detailed analysis of these functional groups is not possible.
X-ray Crystallographic Analysis of this compound
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level.
Determination of Solid-State Molecular Conformation and Geometry
A single-crystal X-ray diffraction study would elucidate the precise solid-state conformation of the 2-methyl-2,6-diazaspiro[3.3]heptane cation and the oxalate anion. This includes exact bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's geometry in the crystalline state.
Analysis of Intermolecular Interactions and Hydrogen Bonding within the Crystal Lattice
Furthermore, crystallographic data would reveal the intricate network of intermolecular interactions that govern the packing of the molecules in the crystal lattice. Of particular importance would be the hydrogen bonding between the amine protons of the diazaspiro-heptane cation and the oxygen atoms of the oxalate anion. The analysis of these non-covalent interactions is key to understanding the stability and physical properties of the crystalline salt.
While the chemical this compound is recognized and commercially available, the detailed scientific data required for an in-depth structural and conformational analysis are not present in the public scientific record. The generation of a thorough and scientifically accurate article, complete with data tables and detailed research findings as per the requested outline, is contingent upon the future publication of such primary research.
Investigation of Polymorphism and Crystal Packing Phenomena of the Salt Form
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties. While specific crystallographic data for this compound is not publicly available, an investigation into its potential for polymorphism and the nature of its crystal packing can be inferred from the behavior of similar organic salts and related azaspirocyclic compounds.
The formation of a salt with oxalic acid introduces strong hydrogen bonding functionalities through the carboxylate and ammonium (B1175870) groups. These interactions are primary drivers in the formation of the crystal lattice. The crystal packing of this salt would likely be dominated by hydrogen bonds between the oxalate anions and the protonated nitrogen atoms of the diazaspiro[3.3]heptane cation. The N-methyl group adds a degree of steric bulk and influences the local packing environment.
The potential for polymorphism in this system arises from several factors:
Conformational Flexibility: Although the spiro[3.3]heptane core is rigid, the azetidine (B1206935) rings can undergo puckering, which could lead to different conformers being present in the crystal lattice, giving rise to conformational polymorphism.
Hydrogen Bonding Networks: The arrangement of hydrogen bonds between the cation and anion can vary, leading to different packing motifs and, consequently, different polymorphic forms.
Solvent Effects: The solvent used for crystallization can be incorporated into the crystal lattice, forming solvates, or can influence the nucleation and growth of specific polymorphic forms.
A comprehensive polymorphic screen, employing a variety of solvents and crystallization conditions (e.g., temperature, saturation), would be necessary to identify and characterize any existing polymorphs of this salt. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential in such a study.
Table 1: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H (protonated amine) | O (oxalate) | Primary structural motif |
| Hydrogen Bonding | O-H (oxalic acid) | N (amine) | Primary structural motif |
| Ion Pairing | N+ (cation) | O- (anion) | Strong electrostatic attraction |
Conformational Dynamics of the Spiro[3.3]heptane System in Solution and Solid State
The conformational behavior of the 2-methyl-2,6-diazaspiro[3.3]heptane cation is a key determinant of its biological activity and physical properties. This section explores the inherent ring strain, the influence of the N-methyl substituent, and the stereochemical nature of the molecule.
The spiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused four-membered rings. The ideal bond angle for an sp³-hybridized carbon is 109.5°, whereas the internal angles of a cyclobutane (B1203170) ring are closer to 90°. This deviation results in angle strain. Additionally, torsional strain arises from the eclipsing interactions of adjacent hydrogen atoms.
The diazaspiro[3.3]heptane system, with two nitrogen atoms replacing carbons in the four-membered rings, retains this inherent strain. The azetidine rings are not perfectly planar and can undergo a degree of puckering. This puckering can relieve some of the torsional strain. The conformational flexibility of the 2,6-diazaspiro[3.3]heptane system is, however, significantly more restricted compared to larger ring systems like piperidine (B6355638) or piperazine (B1678402). This conformational rigidity is often a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.
In the solid state, the conformation of the cation would be locked into a specific geometry dictated by the crystal packing forces. In solution, the molecule would be more dynamic, with the azetidine rings potentially undergoing rapid inversion between different puckered conformations. NMR spectroscopy would be a valuable tool to probe these dynamics.
The presence of a methyl group on one of the nitrogen atoms has a notable impact on the conformation and properties of the diazaspiro[3.3]heptane ring.
Steric Effects: The methyl group is sterically more demanding than a hydrogen atom. This can influence the preferred puckering of the substituted azetidine ring to minimize steric clashes.
Electronic Effects: The methyl group is an electron-donating group, which increases the basicity of the nitrogen atom it is attached to. In the oxalic acid salt, both nitrogen atoms are expected to be protonated.
Conformational Lock: In certain contexts, a bulky N-substituent can restrict the ring inversion of the azetidine ring, leading to a more defined conformation in solution.
In solution, the N-methyl group would likely occupy an equatorial-like position in the puckered azetidine ring to a greater extent than an axial-like position to reduce steric interactions. Variable-temperature NMR studies could provide insight into the energy barriers for ring inversion and the conformational preferences of the N-methyl group.
Table 2: Predicted Conformational Effects of N-Methylation
| Property | Unsubstituted 2,6-Diazaspiro[3.3]heptane | 2-Methyl-2,6-Diazaspiro[3.3]heptane |
|---|---|---|
| Ring Puckering | Symmetric puckering of both rings | Asymmetric puckering, influenced by the methyl group |
| Basicity | Two equivalent secondary amines | One tertiary and one secondary amine (different basicities) |
2-Methyl-2,6-diazaspiro[3.3]heptane is an achiral molecule. Chirality in molecules typically arises from the presence of a stereocenter (a carbon atom bonded to four different groups) or axial/planar chirality, leading to non-superimposable mirror images (enantiomers).
The 2-methyl-2,6-diazaspiro[3.3]heptane molecule possesses a plane of symmetry that bisects the molecule through the C-N(Me)-C plane of the substituted ring and the C-N-C plane of the unsubstituted ring. The presence of this internal mirror plane means that the molecule is superimposable on its mirror image and is therefore achiral. purdue.edukhanacademy.orgsketchy.com
Because the molecule is achiral, it does not exhibit optical activity. It will not rotate the plane of polarized light, and therefore, chiroptical techniques such as circular dichroism (CD) spectroscopy are not applicable for distinguishing enantiomers, as there are none. The concept of stereochemical purity in the context of enantiomeric excess is also not relevant to this compound.
Reactivity and Derivatization Chemistry of 2 Methyl 2,6 Diazaspiro 3.3 Heptane Derived from Its Oxalic Acid Salt
Functionalization of the Nitrogen Centers within the Spirocyclic Core
The primary sites of reactivity on the 2-methyl-2,6-diazaspiro[3.3]heptane scaffold are the nitrogen atoms. The tertiary amine is generally unreactive under standard functionalization conditions, allowing for selective modification of the secondary amine.
The secondary amine of 2-methyl-2,6-diazaspiro[3.3]heptane readily undergoes N-alkylation and N-acylation reactions. Reductive amination is a particularly effective method for introducing a wide range of alkyl substituents. thieme-connect.demdpi.com This reaction typically involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165). thieme-connect.de
Direct alkylation with alkyl halides can also be employed, often in the presence of a non-nucleophilic base to scavenge the resulting acid. Acylation reactions with acyl chlorides or acid anhydrides proceed efficiently, typically in the presence of a base like triethylamine (B128534) or pyridine, to yield the corresponding amides. These reactions are fundamental for elaborating the core structure and attaching various functional groups or linkers.
While 2-methyl-2,6-diazaspiro[3.3]heptane is already monosubstituted, the strategies for achieving this selectivity on the parent 2,6-diazaspiro[3.3]heptane are crucial for synthesizing a diverse range of analogs. To achieve selective monofunctionalization, one of the two equivalent secondary amines of the parent scaffold must be protected. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. acs.orgnih.gov The reaction of 2,6-diazaspiro[3.3]heptane with one equivalent of di-tert-butyl dicarbonate (B1257347) under controlled conditions yields the N-Boc-monoprotected intermediate.
The benzyl (B1604629) (Bn) group is another common protecting group employed in the synthesis of diazaspiroalkane derivatives. mdpi.com Once one nitrogen is protected, the remaining secondary amine can be selectively functionalized through alkylation, acylation, or more complex coupling reactions. Subsequent removal of the protecting group reveals the free amine for further modification. It has been noted that trifluoroacetic acid (TFA) in dichloromethane (B109758) is a preferred method for Boc deprotection, as the use of hydrochloric acid (HCl) can induce ring-opening of the strained azetidine (B1206935) rings. mdpi.com
The mono-protected 2,6-diazaspiro[3.3]heptane scaffold is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov This reaction enables the direct formation of a bond between the secondary amine and an aryl or heteroaryl halide, providing access to a wide array of N-aryl diazaspiro[3.3]heptane derivatives. researchgate.net The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky electron-rich phosphine (B1218219) ligand, such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). A strong base, commonly sodium tert-butoxide (NaOt-Bu), is required to facilitate the catalytic cycle. mdpi.com These reactions are valuable for incorporating the diazaspiro[3.3]heptane motif into pharmacologically relevant structures. nih.gov
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| 4-Fluoronitrobenzene | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Dioxane | N-Boc-N'-(4-nitrophenyl)-2,6-diazaspiro[3.3]heptane | High | mdpi.com |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Dioxane | N-Boc-N'-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane | High | mdpi.com |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Dioxane | N-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane | High | mdpi.comacs.org |
Transformations at the Spiro-Carbon Center
The central spiro-carbon of the 2,6-diazaspiro[3.3]heptane system is a quaternary, neopentyl-like carbon atom. This center is sterically hindered and generally considered chemically inert. A review of the current literature indicates that research has predominantly focused on the functionalization of the nitrogen atoms. Direct chemical transformations at this spiro-carbon center on a pre-formed 2,6-diazaspiro[3.3]heptane scaffold are not commonly reported. The synthesis of the scaffold itself involves the formation of this crucial spirocyclic center, but post-synthetic modification at this position remains a significant synthetic challenge.
Stereoselective and Regioselective Modifications of the Spirocyclic System
Regioselectivity in the derivatization of 2-methyl-2,6-diazaspiro[3.3]heptane is inherently controlled, as reactions preferentially occur at the lone secondary amine. For the parent 2,6-diazaspiro[3.3]heptane, regioselective mono-functionalization is achieved through the protecting group strategies described in section 4.1.2.
Stereoselective modifications of the carbon framework of the spirocyclic system are more advanced but have been successfully demonstrated. An asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been developed, showcasing the ability to introduce chirality into the scaffold itself. This methodology achieves excellent yields and high diastereomeric ratios (up to 98:2), providing access to differentially protected, enantiomerically enriched products. researchgate.netresearchgate.net Such approaches are vital for exploring the three-dimensional chemical space in drug discovery and for creating chiral ligands. While not involving the diaza-scaffold, related work on other spiro[3.3]heptane systems has employed stereoselective Strecker reactions to install chiral amino acid moieties, further highlighting the potential for stereocontrolled synthesis on this rigid framework. nih.gov
Exploration of 2-Methyl-2,6-Diazaspiro[3.3]heptane as a Ligand or Organocatalyst Precursor
The rigid, C₂-symmetric core of the parent 2,6-diazaspiro[3.3]heptane makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The defined spatial orientation of the two nitrogen atoms is analogous to other "privileged" ligand structures that have proven successful in a wide range of metal-catalyzed reactions. nih.govresearchgate.net
The 2-methyl-2,6-diazaspiro[3.3]heptane derivative, being a chiral molecule (once the second nitrogen is functionalized with a group other than methyl), can serve as a precursor to non-symmetric P,N- or N,N'-type ligands. By introducing functional groups capable of coordinating to metal centers (e.g., phosphines, oxazolines, or pyridines) onto the secondary amine, a new class of chiral ligands can be accessed. The conformational rigidity of the spiro[3.3]heptane backbone is expected to impart a well-defined chiral environment around a coordinated metal center, which is a key feature for effective enantiocontrol in catalysis. researchgate.net Furthermore, the basic nitrogen centers themselves can be utilized in organocatalysis, for example, in reactions proceeding through enamine or iminium ion intermediates.
Theoretical and Computational Studies of 2 Methyl 2,6 Diazaspiro 3.3 Heptane and Its Oxalic Acid Salt
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the detailed analysis of the electronic structure and energetics of molecular systems. For 2-methyl-2,6-diazaspiro[3.3]heptane and its oxalate (B1200264) salt, DFT calculations provide insights into molecular orbital energies, charge distribution, and the stability of the ionic pair.
Recent computational studies on analogous spirocyclic systems, such as 1-oxa-2,6-diazaspiro[3.3]heptane, have employed functionals like ωB97X-D3BJ with a 6-31++G(d,p) basis set to obtain optimized geometries and electronic properties. researchgate.net Similar methodologies can be applied to the 2-methyl-2,6-diazaspiro[3.3]heptane cation and its interaction with the oxalate anion.
Key energetic and electronic properties that can be determined through DFT calculations are summarized in the table below. These values are essential for understanding the molecule's reactivity and its interactions with biological targets.
| Property | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. | 1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the chemical reactivity and stability of the molecule. | 7.7 eV |
| Dipole Moment | A measure of the polarity of the molecule, influencing its solubility and intermolecular interactions. | 1.8 D |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms, which help in understanding electrostatic interactions. | N2: -0.45, N6: -0.42 |
| Binding Energy (Cation-Anion) | The energy released upon the formation of the ionic pair between the 2-methyl-2,6-diazaspiro[3.3]heptane cation and the oxalate anion, indicating the stability of the salt. | -110 kcal/mol |
Note: The values presented in this table are illustrative and representative of what would be obtained from DFT calculations on this class of compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.gov For 2-methyl-2,6-diazaspiro[3.3]heptane oxalate, MD simulations can elucidate the conformational landscape of the spirocyclic cation and its dynamic interactions with the oxalate counterion and surrounding solvent molecules.
While specific MD studies on this exact salt are not prevalent in the literature, the principles of MD simulation are widely applied to understand the conformational preferences and flexibility of small molecules and their complexes. nih.gov A typical MD simulation would involve placing the ion pair in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for all atoms over a certain period, often nanoseconds to microseconds.
The resulting trajectory provides a wealth of information, including:
Conformational Isomers: Identification of the most stable conformations of the diazaspiro[3.3]heptane ring system.
Ring Pucker Analysis: Characterization of the puckering of the two four-membered rings.
Ion Pairing Dynamics: Analysis of the distance and orientation between the cation and the oxalate anion over time.
Solvation Structure: Understanding how solvent molecules arrange around the ionic pair.
| Dynamic Property | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the conformation. |
| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of different parts of the molecule by measuring the fluctuation of individual atoms. |
| Radial Distribution Function (RDF) | Describes the probability of finding an atom or a group of atoms at a certain distance from a reference atom, often used to analyze ion pairing and solvation shells. |
Prediction of Reaction Mechanisms and Transition States in Synthetic Pathways
Computational chemistry plays a crucial role in elucidating reaction mechanisms, providing insights that can be difficult to obtain through experiments alone. The synthesis of 2,6-diazaspiro[3.3]heptanes often involves multi-step pathways, including cyclization reactions. thieme-connect.de DFT calculations can be employed to map out the potential energy surface of these reactions, identifying transition states and intermediates.
For instance, a common synthetic route involves the cyclization of a precursor containing both a nucleophilic amine and a leaving group. thieme-connect.de Computational modeling of this intramolecular substitution reaction would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting material and the spirocyclic product.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the reactants and products.
The activation energy, calculated as the energy difference between the transition state and the reactants, provides a quantitative measure of the reaction's feasibility.
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, which can be calculated as the difference in energy between the transition state and the reactants. |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction, calculated as the difference in energy between the products and the reactants. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier, providing insight into the bond-forming and bond-breaking processes. |
Computational Design Principles for Novel Derivatives with Desired Reactivity Profiles
The 2,6-diazaspiro[3.3]heptane scaffold is a versatile building block for the design of new molecules with tailored properties. researchgate.net Computational methods are instrumental in the rational design of novel derivatives with specific reactivity profiles. By systematically modifying the parent structure and evaluating the resulting electronic and steric properties, it is possible to screen for candidates with desired characteristics before undertaking their synthesis.
For example, to design a derivative with enhanced nucleophilicity at the N6 position, one could computationally explore the effects of substituting the methyl group at the N2 position with various electron-donating or electron-withdrawing groups. DFT calculations would be used to compute properties such as:
Mulliken or Natural Population Analysis (NPA) charges: To quantify the electron density on the nitrogen atoms.
Fukui functions: To identify the most nucleophilic and electrophilic sites in the molecule.
Proton affinities: To predict the basicity of the nitrogen centers.
This in silico screening approach allows for the rapid evaluation of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
| Design Strategy | Computational Metric | Desired Outcome |
| Enhance Nucleophilicity at N6 | Increased negative charge on N6, higher Fukui function for nucleophilic attack. | Introduction of electron-donating groups at N2. |
| Increase Basicity | Higher proton affinity. | Modification of substituents to increase electron density on the nitrogen atoms. |
| Tune Steric Accessibility | Analysis of molecular surface and steric maps. | Introduction of bulky or compact substituents to control access to the nitrogen lone pairs. |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Chemical Architectures
The 2,6-diazaspiro[3.3]heptane framework is a pivotal structural motif for creating sophisticated molecular designs. Its constrained bicyclic system provides a well-defined spatial arrangement of substituents, making it an invaluable tool for chemists.
Construction of Novel Molecular Scaffolds with Enhanced Three-Dimensionality
The 2,6-diazaspiro[3.3]heptane core is recognized as a superior scaffold for introducing three-dimensionality into molecules, a desirable trait in modern drug discovery. uniba.it Unlike flat, aromatic systems, this spirocyclic structure projects its functional groups in distinct vectors, which can lead to improved target selectivity and binding affinity. uniba.it Its rigidity minimizes conformational flexibility, which is advantageous for designing molecules with predictable shapes. uniba.it This family of compounds, known as strained spiro heterocycles (SSHs), are increasingly sought after as bioisosteres for common saturated heterocyles like piperazine (B1678402), offering similar connectivity but with a more defined and rigid structure. uniba.it The preparation of a variety of functionalized azaspiro[3.3]heptanes has been disclosed, highlighting their role as novel modules for drug design and discovery. researchgate.net
Precursor in Diversity-Oriented Synthesis (DOS) for Chemical Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The 2,6-diazaspiro[3.3]heptane framework is an ideal starting point for such endeavors. thieme-connect.de Synthetic routes have been developed that are high-yielding and applicable to library synthesis, allowing for the creation of numerous derivatives from a common intermediate. thieme-connect.de These methods enable the functionalization of the diazaspiro[3.3]heptane core, making it a valuable template around which diverse chemical libraries can be built for the pharmaceutical industry. thieme-connect.deresearchgate.net The bifunctional nature of the two nitrogen atoms allows for the attachment of various substituents, leading to a wide array of molecular structures from a single scaffold.
Intermediacy in the Synthesis of Other Value-Added Chemical Entities
The 2,6-diazaspiro[3.3]heptane moiety is a key intermediate in the synthesis of more complex, high-value molecules. A concise and scalable synthesis for a protected version of this building block has been reported, demonstrating its utility. acs.orgnih.gov One notable application is in palladium-catalyzed aryl amination reactions, where it serves as a structural surrogate for piperazine, yielding a variety of N-aryl-2,6-diazaspiro[3.3]heptanes. acs.orgnih.gov These reactions showcase the compound's role as a versatile intermediate that can be readily incorporated into larger molecular frameworks. acs.orgnih.gov The ability to selectively protect and deprotect the two nitrogen atoms further enhances its utility, allowing for sequential and controlled synthetic transformations. mdpi.com
Engineering of Stereochemical Properties in Designed Materials
The defined geometry of the 2,6-diazaspiro[3.3]heptane skeleton provides a powerful platform for controlling the stereochemical properties of larger molecules and materials.
Utility in the Development of Chiral Compounds and Asymmetric Transformations
While the parent 2,6-diazaspiro[3.3]heptane is achiral, substitution on the carbon or nitrogen atoms can introduce chirality. Research has demonstrated the asymmetric synthesis of substituted 2,6-diazaspiro[3.3]heptanes, yielding products with high diastereomeric ratios. researchgate.net This capability is crucial for developing chiral ligands and catalysts for asymmetric transformations. thieme-connect.de The development of enantiomerically pure building blocks is a central goal in organic synthesis, and the rigid diazaspiro[3.3]heptane scaffold provides an excellent foundation for creating new chiral auxiliaries and catalysts whose predictable geometry can effectively control the stereochemical outcome of chemical reactions.
Below is a table summarizing the synthesis of various functionalized 2,6-diazaspiro[3.3]heptane derivatives, which can serve as precursors for chiral compounds.
| Precursor | Reagent | Product | Application |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Aniline, NaBH(OAc)₃ | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Scaffold Synthesis |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | 4-Fluorobenzylamine, NaBH₄ | 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | Library Synthesis |
| N-Boc-2,6-diazaspiro[3.3]heptane | Aryl Halide, Pd Catalyst | N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane | Intermediate for Bioactive Molecules |
This table is generated based on synthetic examples found in the cited literature. thieme-connect.deacs.org
Incorporation into Advanced Polymeric or Supramolecular Structures
The bifunctional nature of the 2,6-diazaspiro[3.3]heptane core makes it a highly attractive candidate for use as a monomer in polymerization reactions. Diamine monomers are commonly used in the synthesis of polyimides, a class of high-performance polymers. mdpi.com The rigid and three-dimensional structure of 2,6-diazaspiro[3.3]heptane could be incorporated into a polymer backbone to impart unique properties, such as enhanced thermal stability, altered solubility, and controlled morphology. The defined geometry of the spirocyclic unit could disrupt chain packing, potentially leading to amorphous polymers with improved processability. mdpi.com
Furthermore, in the realm of supramolecular chemistry, the two nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating self-assembly into ordered, non-covalent structures. By attaching specific recognition motifs to the diazaspiro[3.3]heptane scaffold, it is possible to direct the formation of complex supramolecular architectures like helices, sheets, or three-dimensional networks. The rigidity of the core unit would provide structural integrity and predictability to the resulting supramolecular assembly.
Use as a Chemical Probe or Reagent in Fundamental Mechanistic Investigations
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the specific use of 2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid as a chemical probe or reagent in fundamental mechanistic investigations. While the broader class of diazaspiro[3.3]heptanes has garnered interest as structural motifs in medicinal chemistry and as building blocks for more complex molecules, the application of this particular methylated oxalate (B1200264) salt in the elucidation of reaction mechanisms is not documented.
The diazaspiro[3.3]heptane core, due to its rigid, three-dimensional structure, presents potential for use in stereoselective synthesis and catalysis. However, mechanistic studies, which would involve kinetic analysis, isotopic labeling, or computational modeling to understand reaction pathways, have not been reported for the title compound.
Consequently, there are no detailed research findings, data tables, or specific examples of its application in probing reaction intermediates, transition states, or kinetic profiles to present. The scientific community has, to date, focused on the synthesis and biological activity of derivatives of the diazaspiro[3.3]heptane scaffold rather than on the fundamental mechanistic roles of this specific salt.
Further research would be required to explore and establish any potential utility of This compound as a tool for mechanistic studies in organic or inorganic chemistry.
Future Research Directions and Unexplored Avenues for 2 Methyl 2,6 Diazaspiro 3.3 Heptane;oxalic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
The principle of atom economy, which focuses on maximizing the incorporation of all reactant materials into the final product, is a cornerstone of green chemistry. jocpr.com Future synthetic strategies for 2-methyl-2,6-diazaspiro[3.3]heptane should prioritize this concept to minimize waste and enhance sustainability.
Current syntheses of 2,6-diazaspiro[3.3]heptanes often involve multi-step sequences that may not be optimally atom-economical. thieme-connect.denih.gov A critical future direction is the development of novel synthetic pathways that improve efficiency. This could involve exploring catalytic reactions that avoid the use of stoichiometric reagents and protecting groups, which add steps and generate waste. jk-sci.com
Key areas for research include:
Catalytic Cycloadditions: Investigating transition-metal or organocatalyzed cycloaddition reactions that can construct the spirocyclic core in a single, highly efficient step.
C-H Activation Strategies: Employing C-H activation to directly functionalize precursors, bypassing the need for pre-functionalized substrates and thus shortening synthetic routes.
One-Pot Domino Reactions: Designing multi-component reactions where the diazaspiro[3.3]heptane skeleton is assembled in a sequential, one-pot process, significantly improving efficiency and reducing purification steps. mdpi.com
The table below compares hypothetical synthetic routes based on their adherence to green chemistry principles.
| Metric | Traditional Route (e.g., via Dichloride) | Hypothetical Atom-Economical Route |
| Key Transformation | Double displacement on a neopentyl dichloride thieme-connect.de | Catalytic [2+2] cycloaddition |
| Atom Economy | Moderate (byproducts like salts are formed) | High (>90%) rsc.orgrsc.org |
| Number of Steps | Multiple steps including precursor synthesis | Potentially 1-2 steps |
| Reagents | Stoichiometric bases, potentially harsh conditions | Catalytic amounts of a transition metal or organocatalyst |
| Solvent/Energy Use | High | Potentially lower due to fewer steps and milder conditions |
This table is illustrative and compares a known synthetic strategy with a potential future approach based on green chemistry principles.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The strained bis-azetidine framework of 2,6-diazaspiro[3.3]heptane imparts unique chemical properties that remain largely unexplored. The inherent ring strain could be harnessed to drive novel chemical transformations.
Future research should focus on:
Ring-Opening Polymerization: Investigating controlled ring-opening reactions of the diazaspiro[3.3]heptane core to synthesize novel polyamines with unique repeating units. It has been noted that the 2,6-diazaspiro[3.3]heptane scaffold can undergo ring opening under acidic conditions (e.g., with HCl). mdpi.com
Strain-Release Functionalization: Using the ring strain as a thermodynamic driving force for reactions that functionalize the scaffold in ways not achievable with less strained cyclic amines. This could include reactions with carbon dioxide, carbon monoxide, or other small molecules to create novel heterocyclic systems.
Transannular Reactions: Exploring the potential for reactions that occur across the spirocyclic ring system, leveraging the fixed spatial proximity of the two nitrogen atoms to create complex, bridged architectures.
Dearomatizing Spirocyclizations: Applying advanced strategies like dearomatizing intramolecular diamination of phenols to create even more complex spirotricyclic systems containing the diazaspiro[3.3]heptane core. rsc.orgrsc.org
Advanced Computational Modeling for De Novo Design of Functionalized Spirocycles
Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the discovery process. mdpi.com For 2-methyl-2,6-diazaspiro[3.3]heptane, de novo design and computational modeling can be employed to create libraries of virtual derivatives with tailored functionalities.
Key research avenues include:
Pharmacophore Modeling and Virtual Screening: Using the rigid diazaspiro[3.3]heptane scaffold as a template to design new ligands for specific biological targets. Molecular docking studies have already been used to evaluate diazaspiro cores as potential ligands. mdpi.com
Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) and other methods to predict the reactivity of the spirocyclic core, understand reaction mechanisms, and identify the most promising sites for functionalization. mdpi.com
Predictive Property Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical properties (e.g., solubility, metabolic stability) of novel derivatives, aiding in the design of drug candidates with improved pharmacokinetic profiles.
The table below outlines a potential computational workflow for designing novel functionalized spirocycles.
| Step | Computational Tool/Method | Objective |
| 1. Target Identification | Bioinformatics, literature analysis | Identify a biological target (e.g., enzyme, receptor) of interest. |
| 2. Scaffold Hopping | Molecular modeling software | Replace a known ligand core (e.g., piperazine) with the diazaspiro[3.3]heptane scaffold. |
| 3. Virtual Library Generation | Combinatorial library enumeration tools | Create a large virtual library of derivatives by adding various substituents. |
| 4. Docking & Scoring | AutoDock, Glide, etc. | Predict the binding modes and affinities of the virtual compounds to the target. mdpi.com |
| 5. ADMET Prediction | QSAR/QSPR models | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. |
| 6. Synthesis Prioritization | Data analysis and visualization | Select the most promising candidates for chemical synthesis and biological testing. |
Integration into Emerging Fields of Chemical Research, such as Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for high-throughput experimentation. syrris.comsyrris.com The integration of 2-methyl-2,6-diazaspiro[3.3]heptane synthesis into these technologies is a critical next step.
Future research in this area should target:
Development of Continuous Flow Synthesis: Designing a robust, end-to-end flow process for the synthesis of the 2,6-diazaspiro[3.3]heptane core. Flow chemistry has already been successfully applied to the synthesis of other complex spirocycles, demonstrating its feasibility and benefits. syrris.comresearchgate.netuniba.it
Automated Library Synthesis: Coupling a flow reactor to automated purification and analysis systems (e.g., HPLC, mass spectrometry) to rapidly generate and screen libraries of functionalized 2-methyl-2,6-diazaspiro[3.3]heptane derivatives for drug discovery or materials science applications.
In-situ Generation of Reactive Intermediates: Utilizing the precise control offered by flow reactors to safely generate and use highly reactive intermediates in functionalization reactions, opening up new chemical space that is inaccessible with batch chemistry. syrris.com
Investigation into the Solid-State Chemistry and Engineering of the Oxalic Acid Salt for Specific Material Applications
The formation of an oxalic acid salt introduces opportunities for crystal engineering and the development of materials with specific solid-state properties. The interaction between the dicarboxylic acid and the diamine allows for the formation of extensive hydrogen-bonding networks, which can be tailored to control the final material properties. researchgate.netsciencepublishinggroup.com
Unexplored research directions include:
Polymorph Screening: Conducting comprehensive studies to identify and characterize different crystalline forms (polymorphs) of 2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid. Each polymorph can have distinct properties, such as solubility, stability, and bioavailability.
Co-crystal Engineering: Systematically forming co-crystals with other molecules (co-formers) to fine-tune properties like melting point, hygroscopicity, and mechanical behavior. The hydrogen bond donors and acceptors on both the amine and the oxalate (B1200264) are ideal for forming robust supramolecular structures. sciencepublishinggroup.com
Development of Functional Materials: Exploring the potential of the crystalline salt as a functional material. For example, the ordered, chiral nature of the crystals could be investigated for applications in nonlinear optics or as a chiral stationary phase in chromatography. The formation of amine oxalate salts often results in stable, easily filterable crystalline solids. sciencemadness.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-methyl-2,6-diazaspiro[3.3]heptane, and how can purity be validated?
- Methodological Answer : Asymmetric synthesis via 3-azetidinecarbonyl addition is a validated approach. For example, benzylation of intermediates followed by acidic deprotection yields enantiomerically pure spiro compounds. Purity can be confirmed via H/C NMR and chiral HPLC, as demonstrated in studies using tert-butylsulfinyl groups to control stereochemistry .
Q. How does oxalic acid interact with spiro compounds to form stable salts, and what techniques confirm their structural integrity?
- Methodological Answer : Oxalic acid acts as a counterion in co-crystallization, forming salts like 2-oxa-6-azaspiro[3.3]heptane oxalate. Structural validation requires X-ray crystallography to confirm hydrogen bonding and stoichiometry. Thermogravimetric analysis (TGA) can assess thermal stability, while FT-IR identifies carboxylate-spiro compound interactions .
Q. What thermodynamic properties of oxalic acid are critical for experimental design in dissolution studies?
- Methodological Answer : Key properties include enthalpy of formation (), entropy (), and heat capacity (). These values, sourced from NIST, inform reaction calorimetry and dissolution efficiency calculations .
Advanced Research Questions
Q. How can experimental designs like Central Composite Design (CCD) optimize oxalic acid production in fungal systems?
- Methodological Answer : CCD with ANOVA evaluates factors (e.g., pH, temperature, substrate concentration) in fungal oxalic acid biosynthesis. Response surface methodology identifies optimal conditions, while lack-of-fit tests validate model accuracy. Minitab or similar software is used for statistical analysis .
Q. What mechanisms govern hematite dissolution in mixed oxalic-sulfuric acid systems, and how do acid ratios influence kinetics?
- Methodological Answer : Oxalic acid chelates Fe, enhancing hematite dissolution via ligand-promoted pathways. Kinetic studies require varying HCO:HSO ratios (e.g., 1:1 to 1:4) at 25–75°C. Rate constants are derived from shrinking-core models, with surface analysis (SEM/EDS) confirming dissolution patterns .
Q. How should researchers resolve contradictions in oxalic acid thermodynamic data across literature sources?
- Methodological Answer : Cross-reference NIST-standardized data with independent calorimetry (e.g., DSC for ). Discrepancies in values (e.g., -829.4 kJ/mol vs. -818.0 kJ/mol) may arise from hydration states; ensure consistent dihydrate/anhydrous comparisons .
Q. What advanced spectroscopic techniques characterize oxalic acid-spiro compound interactions in solution?
- Methodological Answer : Photoelectron spectroscopy (PES) identifies electron-binding energies of carboxylate groups, while N NMR probes nitrogen environments in diazaspiro compounds. Computational tools (DFT) model orbital interactions, validated against experimental SDF/MOL files .
Q. How do deep eutectic solvents (DES) enhance oxalic acid’s efficiency in biomass pretreatment?
- Methodological Answer : Choline chloride-oxalic acid DES improves lignin solubility under microwave irradiation. Optimize DES:water ratios (e.g., 2:1 to 4:1) and irradiation time (5–30 min) using Box-Behnken designs. Total phenolic content (TPC) and reducing sugar yields are critical response metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
